4,5-Dichloro-6-ethylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4,5-Dichloro-6-ethylpyrimidine, typically involves strategies such as cyclization and halogenation. For instance, Lei-ming (2012) discussed the synthesis of 4,6-Dichloro-2-methylpyrimidine, an analogous compound, via cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions to achieve high yields (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by single-crystal X-ray diffraction, providing insights into the conformation, hydrogen-bond interactions, and spatial arrangement of molecules. For example, Stolarczyk et al. (2018) detailed the crystal structure of novel 4-thiopyrimidine derivatives, revealing significant insights into the molecular structures through dihedral angles and hydrogen-bond network analysis (Marcin Stolarczyk et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, to introduce different functional groups or to form ring systems. The flexibility in their chemical reactivity makes them valuable intermediates in the synthesis of more complex molecules. For instance, the use of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine in solid-phase synthesis demonstrates the compound's utility in regiocontrolled synthesis of libraries of highly substituted purines (L. Hammarström et al., 2002).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including melting points, solubility, and crystalline structure, are essential for their application in synthesis and formulation. These properties are determined through methods such as melting point analysis, solubility testing, and crystalline structure examination using X-ray diffraction.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal in their application in chemical syntheses. For example, the reactivity of pyrimidine derivatives with guanidine, sodium ethoxide, and Vilsmeier–Haack–Arnold reagent in the synthesis of highly substituted compounds highlights the versatility of these compounds in organic synthesis (P. Jansa et al., 2014).
Scientific Research Applications
Synthesis of Anticancer Drugs :
- 4,6-Dichloro-2-methylpyrimidine is an important intermediate for synthesizing the anticancer drug dasatinib (Guo Lei-ming, 2012).
Development of Thiazolo[4,5-d]pyrimidine Derivatives :
- New thiazolo[4,5-d]pyrimidine derivatives are synthesized from compounds structurally similar to 4,5-Dichloro-6-ethylpyrimidine, showcasing its utility in developing new compounds with potential biological activities (M. Bakavoli, M. Nikpour, M. Rahimizadeh, 2006).
Antimalarial Activity :
- Analogues of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine, a compound similar in structure to 4,5-Dichloro-6-ethylpyrimidine, have shown significant antimalarial activity, demonstrating the pyrimidine derivatives' potential in medical applications (Ress Rw, C. Sy, Winkley Mw, Russell-Tutty Rb, 1976).
Cytotoxic Activity of Pyrimidine Derivatives :
- Novel 4-thiopyrimidine derivatives obtained from similar pyrimidine structures have been studied for cytotoxic activity, indicating the relevance of such compounds in cancer research (Marcin Stolarczyk et al., 2018).
Synthesis and Properties of Pyrimidine Derivatives :
- Research on various derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, which involves similar structural frameworks to 4,5-Dichloro-6-ethylpyrimidine, has been conducted to understand their analgesic, antiinflammatory, and immunosuppressive activity (W. Malinka, T. Zawisza, H. Zajac, 1989).
Safety And Hazards
properties
IUPAC Name |
4,5-dichloro-6-ethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVZESOQOOPTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456537 | |
Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-ethylpyrimidine | |
CAS RN |
115617-41-9 | |
Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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